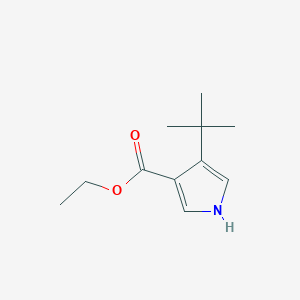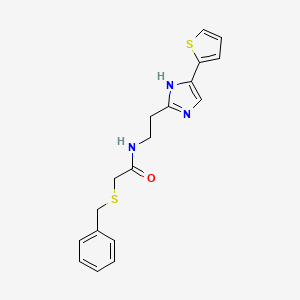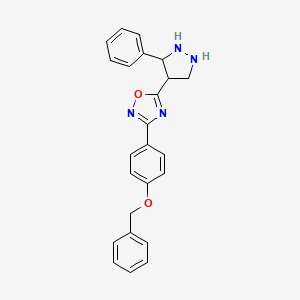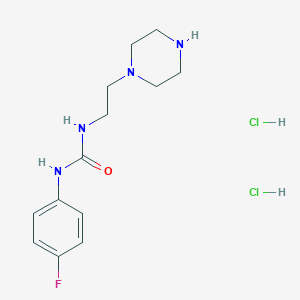
Ethyl-4-tert-butyl-1H-pyrrol-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a chemical compound with the CAS Number: 1015420-47-9 . It has a molecular weight of 195.26 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is 1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 . This provides a standardized way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 195.26 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
1. Synthese von biologisch aktiven Naturprodukten Die Verbindung kann als Vorstufe bei der Synthese von biologisch aktiven Naturprodukten wie Indiacen A und Indiacen B verwendet werden . Diese Naturprodukte haben signifikante biologische Aktivitäten und werden oft aus Pflanzen, Bakterien und Pilzen isoliert .
2. Gerüst bei der Synthese von Indolen Die Verbindung kann als bedeutendes Gerüst bei der Synthese von Indolen mit Enyn- oder Dien-Substituenten dienen . Indole sind wichtige Molekültypen und Naturprodukte, die eine Hauptrolle in der Zellbiologie spielen .
Behandlung verschiedener Erkrankungen
Indol-Derivate, wie diese Verbindung, haben ein Potenzial für die Behandlung verschiedener Erkrankungen im menschlichen Körper gezeigt . Sie wurden als Antikrebs-, entzündungshemmende, antinozizeptive, antipsychotische, analgetische, zytotoxische und 5-Lipoxygenase-hemmende Substanzen gefunden .
Synthese neuartiger organischer Verbindungen
Die Verbindung kann als nützlicher Baustein oder Zwischenprodukt bei der Synthese verschiedener neuartiger organischer Verbindungen wie Amide, Sulfonamide, Mannich-Basen, Schiff’sche Basen, Thiazolidinone, Azetidinone und Imidazolinone dienen .
Entwicklung von Antikrebsmitteln
Die Verbindung kann für die Entwicklung und Synthese neuartiger Antikrebsmittel verwendet werden . Indol und seine Derivate kommen in der Natur weit verbreitet vor und haben eine breite Palette von biologischen Aktivitäten gezeigt, darunter auch Antikrebsaktivitäten .
Forschung in verschiedenen wissenschaftlichen Bereichen
Die Verbindung kann in verschiedenen Forschungsbereichen eingesetzt werden, darunter Lebenswissenschaften, Materialwissenschaften, chemische Synthese, Chromatographie, Analytik und viele andere .
Safety and Hazards
The safety information available indicates that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
The primary targets of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are yet to be determined. Indole derivatives, which are structurally similar to this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate may affect similar pathways and have downstream effects on these biological activities.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate are currently unknown. Research is ongoing to determine these properties and their impact on the compound’s bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound may have a wide range of effects at the molecular and cellular levels.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate is currently unknown. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Eigenschaften
IUPAC Name |
ethyl 4-tert-butyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-5-14-10(13)8-6-12-7-9(8)11(2,3)4/h6-7,12H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWMHAAZUHQOHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C1C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2439814.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-furamide](/img/structure/B2439818.png)
![N-(2,5-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439821.png)
![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B2439822.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2439823.png)
![3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2439826.png)

![N-[(hydrazinecarbonyl)methyl]furan-2-carboxamide](/img/structure/B2439828.png)

![7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2439830.png)


